5-bromo-N-[4-(4-ethyl-1-piperazinyl)phenyl]-1-naphthamide -

5-bromo-N-[4-(4-ethyl-1-piperazinyl)phenyl]-1-naphthamide

Catalog Number: EVT-4237125
CAS Number:
Molecular Formula: C23H24BrN3O
Molecular Weight: 438.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant)

    Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for mapping cerebral adenosine A2A receptors (A2ARs) using Positron Emission Tomography (PET) imaging. Studies have demonstrated its favorable brain kinetics and suitable characteristics as an A2AR PET tracer [].

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

    Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist investigated as an HIV-1 inhibitor. The research highlighted the key role of the benzylic substituent in dictating receptor selectivity (CCR5 vs. M1, M2) and potency [].

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

    Compound Description: DU 125530 is a novel, selective, silent 5-HT1A antagonist. It has potential applications in treating anxiety and mood disorders [].

1-Cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic Acid Derivatives

    Compound Description: This series of compounds was designed and synthesized as potential antimicrobial agents. The research focused on exploring the structure-activity relationships of substituted quinolones, particularly the impact of C-7 substituents on antimicrobial potency [].

    Compound Description: (S)-(+)-1, the active enantiomer of the parent compound, is recognized for its antihypertensive effect, attributed to its ability to inhibit [3H]nimodipine binding to rat cardiac membrane homogenate [, ].

7-[2-[4-(2-Chlorobenzene)piperazinyl]ethyl]-1,3-dimethylxanthine (KMUP-1) and 7-[2-[4-(4-Nitrobenzene)piperazinyl]ethyl]-1,3-dimethylxanthine (KMUP-3)

    Compound Description: KMUP-1 and KMUP-3 are xanthine-based compounds studied for their anti-proinflammatory effects. Research indicates they inhibit tumor necrosis factor-α (TNF-α)-induced expression of inducible nitric-oxide synthase (iNOS) in rat tracheal smooth muscle cells, suggesting potential therapeutic benefit in inflammatory airway diseases [].

N-[4-(4-(2-Methoxyphenyl)piperazinyl)butyl]-2-naphthamide (BP897)

    Compound Description: BP897 is a D3 receptor partial agonist explored for its potential to reduce l-dopa-induced dyskinesias (LIDs) in Parkinson's disease. While showing promise in macaques, studies in squirrel monkeys indicated a reduction in LIDs at the expense of l-dopa's antiparkinsonian effects [].

    Compound Description: This series of compounds, including KN1022 and KN734/CT52923, acts as potent inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation, showing potential as therapeutic agents for conditions like restenosis [].

1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090)

    Compound Description: GSK163090 is a potent, selective, and orally active 5-HT1A/B/D receptor antagonist with potential as a fast-onset antidepressant/anxiolytic [].

6-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

    Compound Description: GSK588045 is a potent 5-HT1A/B/D receptor antagonist identified through bioisosteric replacement and optimization of benzoxazinones. It demonstrates favorable pharmacokinetics and excellent in vivo activity in rodent pharmacodynamic models, making it a potential candidate for treating depression and anxiety [].

4-Amino-3-[[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]thio]-5-(substituted phenyl)[1,2,4]triazoles (5a-f)

    Compound Description: This series of compounds was synthesized to develop new selective 5-HT1A ligands with reduced affinity for the α1-adrenoceptor subtypes. Several compounds within this series demonstrated preferential affinity for the 5-HT1A receptor in radioligand binding experiments [].

N-{4-[4-(3-Aminocarbonyl-phenyl)-piperazin-1-yl]-butyl}-4-bromo-benzamide (RGH-237)

    Compound Description: RGH-237 is an orally active, selective dopamine D3 receptor partial agonist investigated for its potential in treating cocaine addiction. Studies in rodent models demonstrated its efficacy in inhibiting cocaine-seeking behavior without significantly affecting motor activity or seeking behavior for natural rewards [].

4-[123I]Iodo-N-[2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl]benzamide (1.123I)

(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)ethyl)-N-(2-pyridinyl)-cyclohexane Carboxamide (WAY-101405)

    Compound Description: WAY-101405 is a potent, selective, orally bioavailable, silent 5-HT1A receptor antagonist, exhibiting efficacy in rodent models of learning and memory. It enhances memory retention, reverses cognitive deficits induced by scopolamine, and improves learning in challenging tasks [].

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

    Compound Description: Rec 15/3079 is a pre- and postsynaptic 5-HT1A receptor antagonist with potential for controlling bladder function. It shows high affinity for the 5-HT1A receptor and demonstrates efficacy in increasing bladder volume capacity in animal models, suggesting potential for treating urinary disorders [, ].

Properties

Product Name

5-bromo-N-[4-(4-ethyl-1-piperazinyl)phenyl]-1-naphthamide

IUPAC Name

5-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

Molecular Formula

C23H24BrN3O

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C23H24BrN3O/c1-2-26-13-15-27(16-14-26)18-11-9-17(10-12-18)25-23(28)21-7-3-6-20-19(21)5-4-8-22(20)24/h3-12H,2,13-16H2,1H3,(H,25,28)

InChI Key

APSDERUTUUDKEX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.